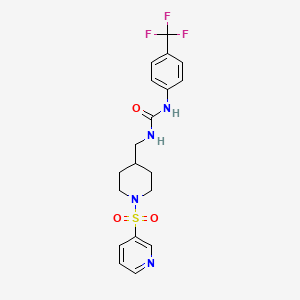
1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H21F3N4O3S and its molecular weight is 442.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a piperidine ring, a pyridine sulfonyl group, and a trifluoromethyl phenyl moiety. Its molecular formula is C18H22N4O3S with a molecular weight of approximately 394.5 g/mol. The presence of sulfonamide groups enhances its reactivity and biological interactions.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₃S |
| Molecular Weight | 394.5 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The sulfonamide moiety is known to form strong interactions with proteins, potentially inhibiting their activity.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer proliferation and bacterial infection.
- Receptor Modulation : It could modulate receptor activity, affecting cellular signaling pathways.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- IC50 Values : Studies have shown varying IC50 values against different cancer cell lines, indicating the potency of the compound in inhibiting cell growth.
Table 2: Anticancer Activity Data
Antimicrobial Activity
The compound has also demonstrated antimicrobial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent.
Table 3: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Mycobacterium tuberculosis | 5 |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Anticancer Effects :
- A study evaluated the anticancer effects on various cell lines, demonstrating significant inhibition of cell proliferation through apoptosis induction.
- Molecular dynamics simulations suggested that the compound binds effectively to target proteins involved in cancer progression.
-
Antimicrobial Studies :
- Research focused on the antimicrobial properties revealed that the compound exhibits strong activity against both Gram-positive and Gram-negative bacteria.
- The mechanism was linked to disruption of bacterial cell wall synthesis.
特性
IUPAC Name |
1-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S/c20-19(21,22)15-3-5-16(6-4-15)25-18(27)24-12-14-7-10-26(11-8-14)30(28,29)17-2-1-9-23-13-17/h1-6,9,13-14H,7-8,10-12H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIXHUQAFOEIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














